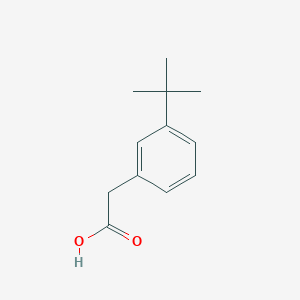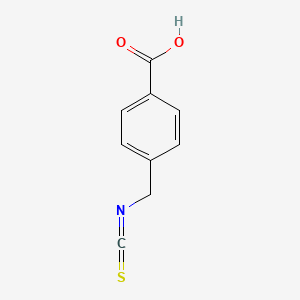![molecular formula C25H35F2NO2Si B8687036 (5S,6S,9R)-6-(2,3-Difluorophenyl)-9-((triisopropylsilyl)oxy)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-5-ol](/img/structure/B8687036.png)
(5S,6S,9R)-6-(2,3-Difluorophenyl)-9-((triisopropylsilyl)oxy)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (5S,6S,9R)-6-(2,3-Difluorophenyl)-9-((triisopropylsilyl)oxy)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-5-ol is a complex organic molecule with potential applications in various fields of scientific research. Its unique structure, which includes a cyclohepta[b]pyridin ring system and multiple functional groups, makes it an interesting subject for study in organic chemistry, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5S,6S,9R)-6-(2,3-Difluorophenyl)-9-((triisopropylsilyl)oxy)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-5-ol typically involves multiple steps, including the formation of the cyclohepta[b]pyridin ring system and the introduction of the difluorophenyl and triisopropylsilyloxy groups. Common synthetic routes may include:
Formation of the Cyclohepta[b]pyridin Ring: This step often involves cyclization reactions using appropriate starting materials and catalysts.
Introduction of Functional Groups: The difluorophenyl group can be introduced via electrophilic aromatic substitution reactions, while the triisopropylsilyloxy group can be added using silylation reagents under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for large-scale synthesis, including the use of continuous flow reactors and automated synthesis platforms to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
The compound (5S,6S,9R)-6-(2,3-Difluorophenyl)-9-((triisopropylsilyl)oxy)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-5-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The difluorophenyl group can be reduced to form a non-fluorinated phenyl group.
Substitution: The silyloxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Nucleophiles such as hydroxide ions (OH-) and alkoxide ions (RO-) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the difluorophenyl group may yield a phenyl group.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic methodologies and reaction mechanisms.
Biology
In biological research, the compound may be studied for its potential biological activity, including its interactions with enzymes and receptors. Its difluorophenyl group may impart unique properties that make it a valuable tool for probing biological systems.
Medicine
In medicinal chemistry, the compound may be investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets could make it a candidate for drug development, particularly in the treatment of diseases where modulation of specific pathways is desired.
Industry
In industry, the compound may be used in the development of new materials with unique properties. Its silyloxy group can impart hydrophobicity and stability, making it useful in coatings, adhesives, and other applications.
Mechanism of Action
The mechanism of action of (5S,6S,9R)-6-(2,3-Difluorophenyl)-9-((triisopropylsilyl)oxy)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-5-ol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The difluorophenyl group may enhance binding affinity and specificity, while the silyloxy group may improve pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
(5S,6S,9R)-6-(2,3-Difluorophenyl)-9-((triisopropylsilyl)oxy)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-5-ol: The parent compound with unique structural features.
(5S,6S,9R)-6-(2,3-difluorophenyl)-9-hydroxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-5-ol: A similar compound lacking the silyloxy group.
(5S,6S,9R)-6-phenyl-9-(triisopropylsilyloxy)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-5-ol: A similar compound with a phenyl group instead of a difluorophenyl group.
Uniqueness
The presence of both the difluorophenyl and triisopropylsilyloxy groups in this compound imparts unique properties that may enhance its reactivity, stability, and potential biological activity compared to similar compounds.
Properties
Molecular Formula |
C25H35F2NO2Si |
|---|---|
Molecular Weight |
447.6 g/mol |
IUPAC Name |
(5S,6S,9R)-6-(2,3-difluorophenyl)-9-tri(propan-2-yl)silyloxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-5-ol |
InChI |
InChI=1S/C25H35F2NO2Si/c1-15(2)31(16(3)4,17(5)6)30-22-13-12-19(18-9-7-11-21(26)23(18)27)25(29)20-10-8-14-28-24(20)22/h7-11,14-17,19,22,25,29H,12-13H2,1-6H3/t19-,22+,25-/m0/s1 |
InChI Key |
HFAMMJDRXIUNAY-SWHJIRTISA-N |
Isomeric SMILES |
CC(C)[Si](C(C)C)(C(C)C)O[C@@H]1CC[C@H]([C@@H](C2=C1N=CC=C2)O)C3=C(C(=CC=C3)F)F |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)OC1CCC(C(C2=C1N=CC=C2)O)C3=C(C(=CC=C3)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3H-Naphtho[1,2,3-de]quinoline-1-carbonitrile, 2,7-dihydro-6-[[4-(2-hydroxyethyl)phenyl]amino]-3-methyl-2,7-dioxo-](/img/structure/B8686958.png)
![2-[(2,4-Dimethoxyphenyl)methyl]-6-nitroisoquinolin-1(2H)-imine](/img/structure/B8686968.png)
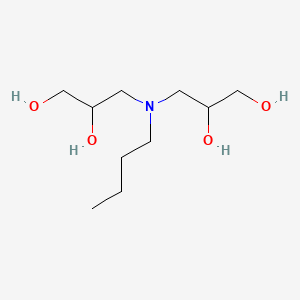
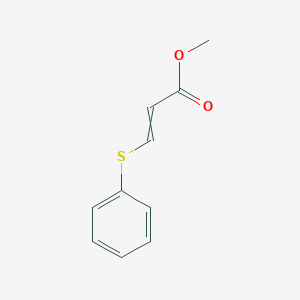


![4-methyl-N-[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]benzene-1-sulfonamide](/img/structure/B8687009.png)
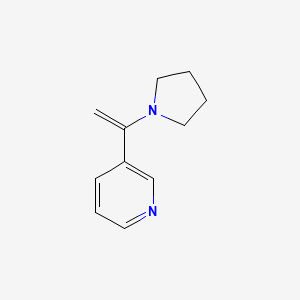
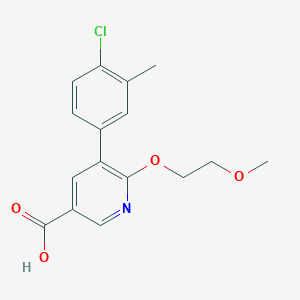
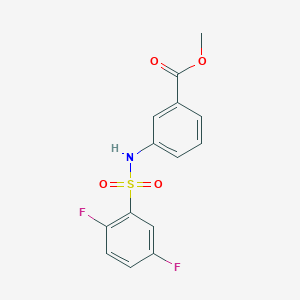
![1,2,3,4-Tetrahydrobenzo[g]isoquinolin-5-amine](/img/structure/B8687025.png)
![Ethyl 3-methylthieno[2,3-c]pyridine-2-carboxylate](/img/structure/B8687026.png)
